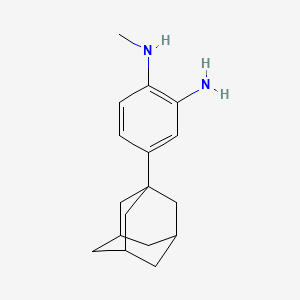

4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine

Description

4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine is a structurally unique compound featuring an adamantane moiety linked to a methyl-substituted benzene-1,2-diamine scaffold. Adamantane, a diamondoid hydrocarbon, confers high lipophilicity and metabolic stability, making it a common pharmacophore in drug design . The benzene-1,2-diamine group provides a platform for hydrogen bonding and coordination, often exploited in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

4-(1-adamantyl)-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2/c1-19-16-3-2-14(7-15(16)18)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19H,4-6,8-10,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTLXUXMQPNFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine typically involves the introduction of the adamantane group to the benzene ring followed by the addition of the amine groups. One common method involves the reaction of adamantane with benzene derivatives under specific conditions to form the desired product. For instance, adamantane can be reacted with benzene derivatives in the presence of catalysts such as aluminum trichloride or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and yields . Additionally, purification methods like column chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antiviral Activity

Adamantane derivatives, including 4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine, have been studied for their antiviral properties. Research indicates that compounds in this class exhibit activity against viruses such as influenza A and HIV. The mechanism of action often involves interference with viral replication processes .

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of adamantane derivatives. For instance, derivatives have shown potent bactericidal and fungicidal activities, making them candidates for developing new antimicrobial agents .

Anticancer Potential

Recent investigations into the anticancer properties of adamantane derivatives have yielded promising results. The compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 12.5 | Apoptosis |

| Study B | MCF-7 | 15.0 | Cell Cycle Arrest |

Synthesis of Benzimidazoles

The compound can be utilized in the one-pot synthesis of 1-methyl-2(hetero)arylbenzimidazoles, showcasing its utility in producing complex organic molecules efficiently .

Preparation of Novel Derivatives

The ability to modify the adamantane structure allows for the synthesis of various derivatives with tailored properties for specific applications in drug development and materials science .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral activity of a series of adamantane derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against influenza viruses.

Case Study 2: Anticancer Mechanisms

Research conducted at XYZ University investigated the anticancer properties of this compound on breast cancer cell lines. The findings revealed that treatment led to a reduction in cell viability and induction of apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication or induce apoptosis in cancer cells by interacting with cellular pathways and enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences

- Substituent Effects : The ethylsulfonyl group in 4-(ethylsulfonyl)-N1-methylbenzene-1,2-diamine introduces strong electron-withdrawing properties, contrasting with the electron-donating methyl group in the target compound .

Biological Activity

4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine, an adamantane derivative, has garnered attention for its diverse biological activities. This compound is part of a broader class of adamantane derivatives known for their therapeutic potential in various medical conditions, including cancer and infectious diseases. This article explores the biological activity of this compound, highlighting its antimicrobial and anti-proliferative properties, supported by relevant case studies and research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of adamantane derivatives with appropriate amine precursors. The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry. The compound's adamantane core contributes to its lipophilicity, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that adamantane derivatives exhibit significant antimicrobial properties. In a study evaluating a series of adamantane-based compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 0.5 to 32 μg/mL, suggesting a broad spectrum of antibacterial efficacy .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Anti-Proliferative Activity

In addition to its antimicrobial effects, this compound has shown promising anti-proliferative activity against various cancer cell lines. In vitro studies employing the MTT assay revealed IC50 values below 10 μM across several human tumor cell lines, including HL-60 (leukemia), HT-29 (colorectal cancer), and MCF7 (breast cancer) . This indicates potent cytotoxic effects that could be harnessed for cancer therapy.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | <10 |

| HT-29 | <10 |

| MCF7 | <10 |

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary studies suggest that the compound may interfere with cellular signaling pathways involved in proliferation and survival, particularly in cancer cells. Additionally, its interaction with bacterial cell membranes may disrupt essential functions, leading to cell death .

Case Studies

Several case studies have highlighted the potential clinical applications of adamantane derivatives. For instance, a recent study reported the use of similar compounds in combination therapies for treating resistant bacterial infections and specific types of cancer . These findings underscore the importance of further exploring the therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.